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Gedatolisib Technical Support Center

Q1: What is the standard administration protocol for Gedatolisib?

Gedatolisib is administered intravenously. The established dose and schedule from phase 1b and phase 3

trials are as follows [1] [2]:

e Dosage: 180 mg.

e Schedule: Administered intravenously once per week for three weeks, followed by one week off,
constituting a 28-day treatment cycle.

e Combination Therapy: In clinical trials, it is typically used in combination with other drugs. For
example, in the VIKTORIA-1 trial, it was combined with palbociclib (oral CDK4/6 inhibitor) and
fulvestrant (intramuscular endocrine therapy) [1].

Q2: What are the most common adverse events (AEs) associated with Gedatolisib-based regimens?

The safety profile is manageable, with most AEs being low-grade. The following table summarizes the

common treatment-related AEs from the Phase 3 VIKTORIA-1 trial [3] [1].

Gedatolisib Gedatolisib Fulvestrant

Adverse Event Notes
Triplet (%) Doublet (%) Alone (%)

Neutropenia 52.3 (G3), 10.0 0.8 (G4) 0.8 Most common with
(G4) palbociclib combination
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Gedatolisib Gedatolisib Fulvestrant
Adverse Event ) Notes
Triplet (%) Doublet (%) Alone (%)
Stomatitis 19.2 (G3) 12.3 (G3) 0 Includes oral mucositis
Hyperglycemia 9.2 (Overall), 2.3 11.5 (Overall), 0 Mostly low-grade
(G3) 2.3 (G3)
Rash 4.6 (G3) 5.4 (G3) 0 -

Other frequently reported AEs include fatigue, nausea, and diarrhea. It is important to note that treatment
discontinuation due to AEs was low, occurring in only 2.3% of patients on the triplet regimen and 3.1% on

the doublet regimen [3] [1].
Q3: Are there any specific warnings or serious adverse reactions?

Yes, based on clinical trial data, the following require monitoring and proactive management [3] [2] [4]:

e Stomatitis/Oral Mucositis: This was a very common grade 3 AE, occurring in over 12% of patients.
A proactive oral care plan and early intervention are crucial.

e Hyperglycemia: Blood glucose levels should be monitored regularly. Grade 3 hyperglycemia was
reported in 2.3% of patients.

¢ Pneumonitis: Although less common, there have been reports of grade 4 treatment-related
pneumonitis. Patients presenting with new or worsening respiratory symptoms should be evaluated
promptly [3].

o Other Serious AEs: Serious treatment-related adverse events occurred in 22% of patients in a
phase 1b study, underscoring the need for close patient monitoring [2].

Q4: What is the recommended monitoring protocol for patients receiving Gedatolisib?

The following workflow outlines the key monitoring and management steps based on the established safety

profile.
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Gedatolisib Infusion Monitoring Protocol
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This diagram outlines the core clinical workflow for patient management during gedatolisib therapy. Key

monitoring recommendations include:

¢ Pre-Infusion: Assess oral health, check vital signs, and review systems for any new respiratory
symptoms [2] [4].
¢ Routine Blood Monitoring: Conduct complete blood counts (CBC) to monitor for neutropenia and
check blood glucose levels regularly [3] [1].
e Adverse Event Management:
o For hyperglycemia, implement dietary counseling and consider antihyperglycemic medications
as needed [3].
o For stomatitis, provide proactive oral hygiene education, prescribe steroid or magic
mouthwash rinses, and adjust diet to soft, bland foods [2].
o For suspected pneumonitis, perform a prompt clinical and radiological evaluation and consider
treatment interruption with specialist consultation [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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